molecular formula C14H10F3N3O B12756287 2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-3-(2-pyridinyl)-5-(trifluoromethyl)- CAS No. 89659-92-7

2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-3-(2-pyridinyl)-5-(trifluoromethyl)-

Cat. No.: B12756287
CAS No.: 89659-92-7
M. Wt: 293.24 g/mol
InChI Key: VUWZNHNTOQOFDB-UHFFFAOYSA-N
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Description

2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-3-(2-pyridinyl)-5-(trifluoromethyl)- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-3-(2-pyridinyl)-5-(trifluoromethyl)- typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The reaction conditions often require acidic or basic catalysts and elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening methods can optimize reaction conditions and scale-up processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions might involve agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridinyl and trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzimidazole derivatives with additional oxygen functionalities.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for more complex molecules. Its unique structure allows for various functionalizations.

Biology

In biological research, benzimidazole derivatives are often studied for their potential as enzyme inhibitors or antimicrobial agents.

Medicine

Medically, compounds in this family are explored for their potential to treat diseases such as cancer, infections, and inflammatory conditions.

Industry

Industrially, these compounds can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, known for its broad range of biological activities.

    2-Methylbenzimidazole: A simple derivative with similar properties.

    5,6-Dimethylbenzimidazole: Another derivative with distinct biological activities.

Uniqueness

What sets 2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-3-(2-pyridinyl)-5-(trifluoromethyl)- apart is its trifluoromethyl group, which can significantly alter its chemical and biological properties, making it a unique candidate for various applications.

Properties

CAS No.

89659-92-7

Molecular Formula

C14H10F3N3O

Molecular Weight

293.24 g/mol

IUPAC Name

1-methyl-3-pyridin-2-yl-5-(trifluoromethyl)benzimidazol-2-one

InChI

InChI=1S/C14H10F3N3O/c1-19-10-6-5-9(14(15,16)17)8-11(10)20(13(19)21)12-4-2-3-7-18-12/h2-8H,1H3

InChI Key

VUWZNHNTOQOFDB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(F)(F)F)N(C1=O)C3=CC=CC=N3

Origin of Product

United States

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